molecular formula C5H11ClO B14636094 2-Chloro-3-methylbutan-1-ol CAS No. 55068-34-3

2-Chloro-3-methylbutan-1-ol

Cat. No.: B14636094
CAS No.: 55068-34-3
M. Wt: 122.59 g/mol
InChI Key: OJRHUICOVVSGSY-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbutan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-methylbutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-butanol with thionyl chloride (SOCl2) under controlled conditions. This reaction replaces the hydroxyl group with a chlorine atom, forming the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and distillation columns. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The compound is typically distilled under reduced pressure to separate it from any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different alcohols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

    Reduction Reactions: The compound can be reduced to form alkanes or other derivatives.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the substitution of the hydroxyl group with a chlorine atom.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

    Substitution: Formation of different alcohols or ethers.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or other reduced derivatives.

Scientific Research Applications

2-Chloro-3-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylbutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect the compound’s reactivity and its ability to participate in different chemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-methylbutan-1-ol is unique due to the presence of both a hydroxyl group and a chlorine atom on the same carbon chain. This combination of functional groups gives it distinct reactivity and makes it valuable for specific synthetic applications.

Properties

IUPAC Name

2-chloro-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-4(2)5(6)3-7/h4-5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRHUICOVVSGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513257
Record name 2-Chloro-3-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55068-34-3
Record name 2-Chloro-3-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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